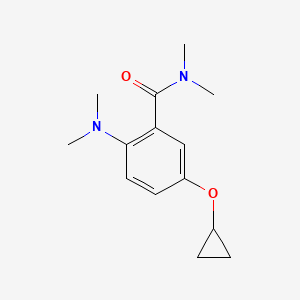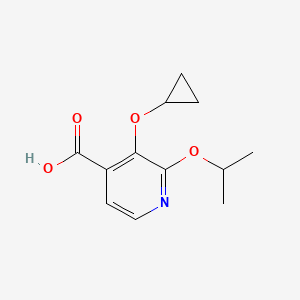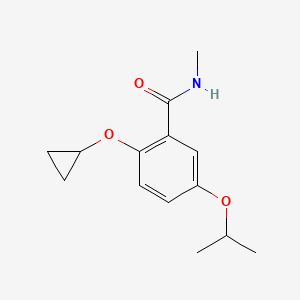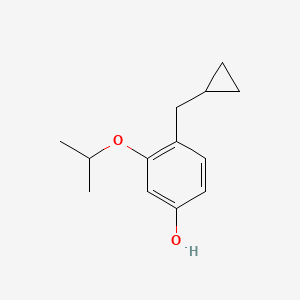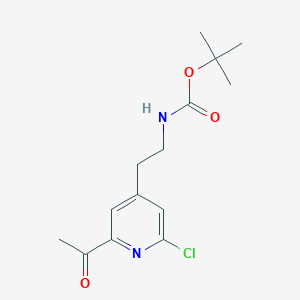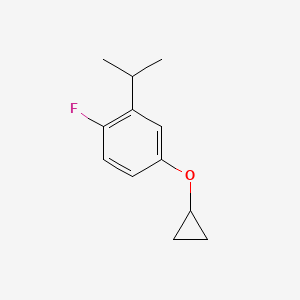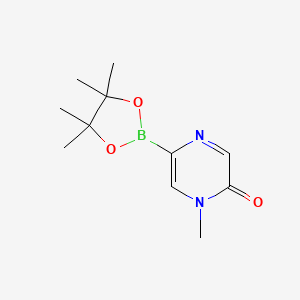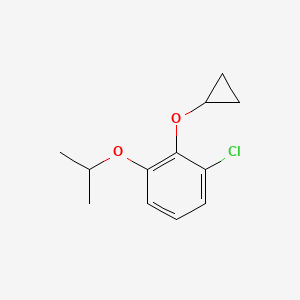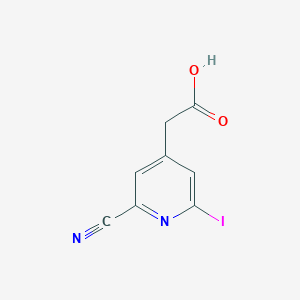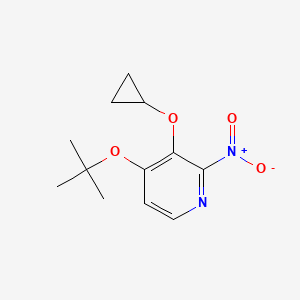
N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.389 g/mol This compound is known for its unique structural features, which include a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
The synthesis of N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide typically involves several steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the reaction of 4-tert-butoxyphenol with cyclopropyl bromide to form 4-tert-butoxy-2-cyclopropoxyphenol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonamide group to other functional groups, such as amines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of sulfonamide-containing molecules with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The tert-butoxy and cyclopropoxy groups may contribute to the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide can be compared with other sulfonamide-containing compounds, such as:
N-(4-Tert-butoxyphenyl)methanesulfonamide: Lacks the cyclopropoxy group, which may affect its chemical properties and biological activity.
N-(4-Cyclopropoxyphenyl)methanesulfonamide: Lacks the tert-butoxy group, which may influence its solubility and reactivity.
N-(4-Methoxyphenyl)methanesulfonamide: Contains a methoxy group instead of the tert-butoxy group, leading to different steric and electronic effects.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C14H21NO4S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
N-[2-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-14(2,3)19-11-7-8-12(15-20(4,16)17)13(9-11)18-10-5-6-10/h7-10,15H,5-6H2,1-4H3 |
InChI Key |
KQRSQDJFVSMZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


